Cas no 1369353-34-3 (1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine)
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine Chemical and Physical Properties
Names and Identifiers
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- 1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine
- Pyrrolo[2,1-f][1,2,4]triazine-2-methanamine, 7-bromo-
- 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine
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- Inchi: 1S/C7H7BrN4/c8-6-2-1-5-4-10-7(3-9)11-12(5)6/h1-2,4H,3,9H2
- InChI Key: HWAWOZDZZDGSJR-UHFFFAOYSA-N
- SMILES: BrC1=CC=C2C=NC(CN)=NN21
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 166
- XLogP3: 0.3
- Topological Polar Surface Area: 56.2
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18451-100MG |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 95% | 100MG |
¥ 2,640.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18451-250MG |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 95% | 250MG |
¥ 4,224.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18451-500MG |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 95% | 500MG |
¥ 7,042.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18451-1G |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 95% | 1g |
¥ 10,560.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18451-5G |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 95% | 5g |
¥ 31,680.00 | 2023-04-06 | |
| Ambeed | A463255-1g |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 98% | 1g |
$2430.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18451-100mg |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 95% | 100mg |
¥2638.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18451-250mg |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 95% | 250mg |
¥4220.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18451-500mg |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 95% | 500mg |
¥7036.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18451-1g |
1-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine |
1369353-34-3 | 95% | 1g |
¥10552.0 | 2024-04-24 |
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine Suppliers
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine (CAS No. 1369353-34-3): A Versatile Building Block in Medicinal Chemistry
The compound 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine (CAS No. 1369353-34-3) represents an important heterocyclic scaffold in modern drug discovery. This pyrrolotriazine derivative has gained significant attention in pharmaceutical research due to its unique structural features and potential as a pharmacophore in various therapeutic agents. The presence of both bromo and aminomethyl functional groups makes this compound particularly valuable for structure-activity relationship (SAR) studies and lead optimization processes.
Recent trends in medicinal chemistry highlight the growing importance of nitrogen-rich heterocycles like 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine as privileged structures in drug design. The compound's molecular weight of 242.06 g/mol and its balanced lipophilicity make it an attractive intermediate for developing kinase inhibitors and GPCR modulators, which are currently hot topics in cancer research and neurological disorder treatments. Researchers particularly value its 7-bromo substituent for further functionalization through cross-coupling reactions.
The pyrrolo[2,1-f][1,2,4]triazine core of this compound exhibits remarkable hydrogen bonding capacity and π-stacking ability, crucial properties for molecular recognition in biological systems. These characteristics explain why similar structures appear in several clinical candidates targeting protein-protein interactions - a cutting-edge area in drug discovery addressing traditionally "undruggable" targets. The aminomethyl group at the 2-position serves as an excellent handle for further derivatization or conjugation with other pharmacologically active moieties.
In synthetic chemistry applications, 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine serves as a versatile intermediate for constructing more complex molecular architectures. Its bromine atom at the 7-position readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, which are fundamental tools in modern medicinal chemistry. This reactivity profile makes the compound particularly valuable for creating diverse compound libraries in high-throughput screening campaigns.
The compound's stability under physiological conditions has been investigated in relation to its potential as a proteolysis-targeting chimera (PROTAC) warhead, an emerging technology in targeted protein degradation. While not a drug substance itself, 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine provides the essential structural features that medicinal chemists seek when designing small molecule degraders - one of the most exciting developments in contemporary drug discovery.
From a commercial perspective, the demand for high-purity 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine has grown steadily, reflecting the pharmaceutical industry's interest in this chemical space. Suppliers typically offer this compound with ≥95% purity, suitable for most research applications. The global market for such specialty heterocycles is projected to expand significantly, driven by increased R&D investment in targeted therapies and personalized medicine approaches.
Analytical characterization of 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine typically includes HPLC, NMR (both 1H and 13C), and mass spectrometry data to confirm identity and purity. These analytical methods are crucial for researchers who need to verify the compound's quality before incorporating it into their synthetic schemes. The compound's solubility profile - moderately soluble in common organic solvents like DMSO and DMF but less so in water - informs appropriate handling and formulation strategies.
In the context of green chemistry initiatives, synthetic routes to 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine have been optimized to reduce hazardous byproducts and improve atom economy. These improvements align with the pharmaceutical industry's broader sustainability goals while maintaining the compound's accessibility for research purposes. The development of more efficient synthetic protocols has helped maintain stable pricing despite increasing demand.
The intellectual property landscape surrounding pyrrolotriazine derivatives like 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine remains active, with numerous patents filed in recent years covering various therapeutic applications. However, the compound itself is commercially available from multiple suppliers for research use, allowing academic and industrial scientists to explore its potential without restrictive IP constraints at this early stage of development.
Looking forward, 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine will likely continue serving as a key building block in drug discovery programs targeting various disease areas. Its structural features align well with current trends toward fragment-based drug design and covalent inhibitor development, ensuring its relevance in medicinal chemistry for years to come. As research into novel heterocyclic scaffolds intensifies, this compound's unique properties position it as a valuable tool for innovative therapeutic development.
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